molecular formula C10H12Cl3NO2 B6617929 ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride CAS No. 1803565-93-6

ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride

Cat. No. B6617929
CAS RN: 1803565-93-6
M. Wt: 284.6 g/mol
InChI Key: LKUCTPCQQBMKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride, also known as EDC HCl, is a compound commonly used in laboratory experiments. It is a colorless solid with a molecular weight of 337.1 g/mol. EDC HCl is an important reagent in organic synthesis, used to form amide and ester bonds. It is also used as a coupling agent in peptide synthesis and as a catalyst in peptide bond formation. EDC HCl is a versatile reagent and can be used in a variety of applications, including drug discovery and development, biochemistry, and molecular biology.

Mechanism of Action

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride HCl acts as a nucleophile, attacking the electrophilic center of the substrate molecule. This reaction results in the formation of a covalent bond between the two molecules. The nucleophile is then displaced by a base, resulting in the formation of a new amide or ester bond.
Biochemical and Physiological Effects
This compound HCl does not have any known biochemical or physiological effects. It is not metabolized by the body and is rapidly excreted in the urine.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride HCl in laboratory experiments is that it is a versatile reagent that can be used in a variety of applications. It is also relatively inexpensive and easy to use. The main limitation is that it is a corrosive substance and should be handled with care.

Future Directions

The future of ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride HCl in laboratory experiments is promising. It has been used in a variety of research applications, including drug discovery and development, biochemistry, and molecular biology. It has also been used in the synthesis of small molecules and polymers. As research continues to expand, the applications of this compound HCl will continue to increase. Additionally, further research into the safety and toxicity of this compound HCl is necessary in order to ensure its safe use in laboratory experiments.

Synthesis Methods

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride HCl is synthesized by reacting ethyl 2-amino-2-(3,5-dichlorophenyl)acetate with hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature. The product is then isolated and purified by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride HCl is used in a variety of scientific research applications. It is used as a coupling agent in peptide synthesis and as a catalyst in peptide bond formation. It is also used in drug discovery and development, biochemistry, and molecular biology. This compound HCl is also used in the synthesis of small molecules and polymers.

properties

IUPAC Name

ethyl 2-amino-2-(3,5-dichlorophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6;/h3-5,9H,2,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUCTPCQQBMKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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